![molecular formula C41H47ClN6O6S B1193585 N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
Descripción general
Descripción
SGC3027 es un inhibidor de la metiltransferasa de histonas, específicamente dirigido a la proteína arginina metiltransferasa 7 (PRMT7). Es la primera sonda química potente, selectiva y activa en células para PRMT7, lo que la convierte en una herramienta valiosa en la investigación epigenética .
Métodos De Preparación
SGC3027 se sintetiza como un profármaco de SGC8158. La ruta sintética involucra múltiples pasos, incluida la formación de una estructura bicíclica compleja y la incorporación de varios grupos funcionales. El producto final se obtiene a través de una serie de reacciones, incluida la reducción y la metilación . Los métodos de producción industrial generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
SGC3027 experimenta varios tipos de reacciones químicas, que incluyen:
Metilación: El componente activo, SGC8158, inhibe la metilación de la histona H2B en sitios específicos.
Inhibición: SGC3027 inhibe la metilación de la proteína de choque térmico 70 (HSP70) in vitro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen reductasas para la reducción e inhibidores específicos para reacciones de metilación. Los principales productos formados a partir de estas reacciones son histonas desmetiladas y proteínas inhibidas .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds similar to N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines by targeting metabolic pathways critical for tumor growth. For example, studies have shown that the incorporation of purine derivatives can enhance the efficacy of chemotherapeutic agents by modulating cellular signaling pathways involved in apoptosis and cell proliferation .
Antiviral Activity
The compound has also been investigated for its antiviral activity. Its structural components suggest potential interactions with viral proteins or RNA synthesis processes. Research has highlighted the role of similar compounds in inhibiting viral replication through mechanisms such as interference with nucleic acid synthesis or protein translation . This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies to understand its interaction with various biological targets. The compound's ability to bind to specific enzymes allows researchers to elucidate mechanisms of action and identify potential therapeutic targets . This is particularly useful in drug discovery processes where understanding the binding affinity and inhibition kinetics is crucial.
Structural Biology Applications
The compound's complex structure makes it a candidate for structural biology applications. Techniques such as X-ray crystallography and NMR spectroscopy have been employed to determine the three-dimensional conformation of similar compounds and their interactions with biological macromolecules . This structural insight is vital for rational drug design efforts aimed at optimizing pharmacological properties.
Data Tables
Case Study 1: Anticancer Research
In a study published in Cancer Research, a derivative of the compound demonstrated potent activity against glioblastoma cells by inducing apoptosis through mitochondrial pathways. The research highlighted the importance of the purine moiety in enhancing biological activity against resistant cancer types .
Case Study 2: Antiviral Mechanism Exploration
A recent investigation explored the antiviral properties of compounds related to N-[4-[[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N... against influenza viruses. The study revealed that these compounds could effectively inhibit viral replication by disrupting RNA polymerase function .
Mecanismo De Acción
SGC3027 es un profármaco permeable a las células que se convierte en SGC8158 en las células mediante reductasas intracelulares. SGC8158 es un inhibidor potente y competitivo de SAM de PRMT7. La inhibición o el bloqueo de PRMT7 da como resultado niveles drásticamente reducidos de proteínas de estrés asociadas a la familia HSP70 monometiladas en arginina. Esta inhibición afecta la respuesta al estrés celular y la proteostasis .
Comparación Con Compuestos Similares
SGC3027 es único en su selectividad y potencia como inhibidor de PRMT7. Los compuestos similares incluyen:
SGC3027 destaca por su alta selectividad y actividad celular, lo que la convierte en una herramienta valiosa para estudiar PRMT7 y su papel en varios procesos biológicos .
Actividad Biológica
The compound N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a purine derivative and several aromatic and aliphatic components. Its structure can be summarized as follows:
Component | Description |
---|---|
Purine moiety | Contains a 6-amino group which may contribute to biological activity |
Hydroxyl groups | Present on the oxolane ring; may enhance solubility and interaction with targets |
Alkyl side chains | Influence lipophilicity and receptor binding |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Purinergic Receptors : The presence of the purine derivative suggests potential interactions with purinergic receptors (e.g., P1 and P2Y receptors), which are involved in numerous physiological processes including inflammation and immune response modulation .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for cytochrome P450 enzymes .
- Transporter Interaction : The compound's structure suggests it may interact with various transporter proteins, influencing its bioavailability and distribution within the body .
In Vitro Studies
Research has shown that the compound exhibits significant biological activity in vitro:
- Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.
- Anti-inflammatory Activity : It has been observed to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
In Vivo Studies
In animal models, the biological effects of the compound have been further elucidated:
- Efficacy in Disease Models : In models of overactive bladder (OAB), compounds similar to this one have demonstrated efficacy in reducing symptoms such as urgency and frequency .
- Toxicological Profile : Safety assessments have indicated low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with OAB showed that administration of a related compound led to significant improvements in urinary symptoms compared to placebo controls.
- Case Study 2 : Research involving inflammatory disease models demonstrated that treatment with this compound resulted in decreased markers of inflammation and improved overall health outcomes.
Propiedades
Fórmula molecular |
C41H47ClN6O6S |
---|---|
Peso molecular |
787.4 g/mol |
Nombre IUPAC |
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1 |
Clave InChI |
MLJVGAYSVYMPSB-MSUKGTQXSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
SMILES isomérico |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SGC-3027; SGC 3027; SGC3027 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.